3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine
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Overview
Description
3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a phenoxy group, which is further substituted with a nitro group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine typically involves multi-step organic reactions. One common method involves the nucleophilic substitution reaction of a pyridine derivative with a phenoxy compound. The phenoxy compound is pre-functionalized with nitro and phenylsulfanyl groups. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its functional groups.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-Nitro-5-(phenylsulfanyl)phenoxy]benzene
- 3-[3-Nitro-5-(phenylsulfanyl)phenoxy]thiophene
Uniqueness
Compared to similar compounds, 3-[3-Nitro-5-(phenylsulfanyl)phenoxy]pyridine offers a unique combination of functional groups that can participate in diverse chemical reactions. The presence of the pyridine ring enhances its potential for biological applications due to its ability to interact with various biomolecules. Additionally, the nitro and phenylsulfanyl groups provide opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
3-(3-nitro-5-phenylsulfanylphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-19(21)13-9-15(22-14-5-4-8-18-12-14)11-17(10-13)23-16-6-2-1-3-7-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPJHXVPKZESOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)OC3=CN=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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